molecular formula C14H11NO4 B2713736 N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide CAS No. 2097899-67-5

N-({[2,3'-bifuran]-5-yl}methyl)furan-2-carboxamide

Cat. No.: B2713736
CAS No.: 2097899-67-5
M. Wt: 257.245
InChI Key: VYDIAMHZGFCGME-UHFFFAOYSA-N
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Description

N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide is a compound that features a unique structure with multiple furan rings Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out under microwave-assisted conditions, which significantly reduce the reaction time and improve yields. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for solvent, reaction time, and substrate amounts to achieve good to very good yields. The final products are purified by crystallization or flash chromatography .

Industrial Production Methods

While specific industrial production methods for N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and material science applications .

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate

Uniqueness

N-({[2,3’-bifuran]-5-yl}methyl)furan-2-carboxamide is unique due to its bifuran structure, which provides enhanced stability and reactivity compared to single furan derivatives.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(13-2-1-6-18-13)15-8-11-3-4-12(19-11)10-5-7-17-9-10/h1-7,9H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIAMHZGFCGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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